molecular formula C16H16N6 B2617079 1-[4-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1H-1,2,3-benzotriazole CAS No. 178363-29-6

1-[4-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1H-1,2,3-benzotriazole

Cat. No.: B2617079
CAS No.: 178363-29-6
M. Wt: 292.346
InChI Key: HMQWBWFCFMMOSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1H-1,2,3-benzotriazole is a compound belonging to the benzotriazole family, known for its versatile applications in various fields such as medicinal chemistry, material sciences, and industrial processes. Benzotriazole derivatives are recognized for their stability, unique electronic properties, and ability to form strong non-covalent interactions, making them valuable in numerous scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1H-1,2,3-benzotriazole typically involves the reaction of 1H-1,2,3-benzotriazole with butyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the benzotriazole nitrogen attacks the butyl halide, forming the desired product. Common bases used in this reaction include sodium hydride or potassium carbonate .

Industrial Production Methods: On an industrial scale, the production of benzotriazole derivatives often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[4-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1H-1,2,3-benzotriazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1H-1,2,3-benzotriazole involves its ability to form strong non-covalent interactions with enzymes and receptors. The compound’s large conjugated system allows for π–π stacking interactions, while its hydrogen bond acceptors facilitate binding with biological targets. These interactions enable the compound to modulate various biological pathways, leading to its diverse biological activities .

Comparison with Similar Compounds

  • 1H-Benzotriazole
  • 1-(Chloromethyl)-1H-benzotriazole
  • 1-(Trimethylsilylmethyl)-benzotriazole
  • 1H-Benzotriazole-1-methanol
  • N,N-Dimethylaminomethylbenzotriazole

Comparison: 1-[4-(1H-1,2,3-Benzotriazol-1-yl)butyl]-1H-1,2,3-benzotriazole stands out due to its unique butyl substitution, which enhances its solubility and reactivity compared to other benzotriazole derivatives. This structural modification allows for more efficient interactions with biological targets and improved performance in industrial applications .

Properties

IUPAC Name

1-[4-(benzotriazol-1-yl)butyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6/c1-3-9-15-13(7-1)17-19-21(15)11-5-6-12-22-16-10-4-2-8-14(16)18-20-22/h1-4,7-10H,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMQWBWFCFMMOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCCCN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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